1,5-二苯基-1H-1,2,3-三唑

描述

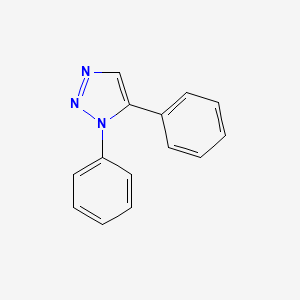

“1,5-Diphenyl-1H-1,2,3-triazole” is a type of triazole, which is a class of nitrogen-containing heterocyclic compounds . Triazoles are known for their superior pharmacological applications and are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .

Synthesis Analysis

Triazoles can be synthesized via Cu- and Ru-catalyzed click reactions . A robust and versatile protocol for synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles has been established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allows for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .

Molecular Structure Analysis

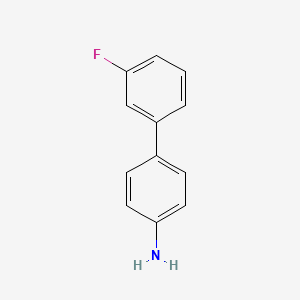

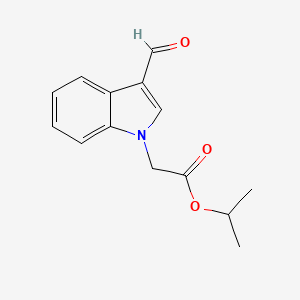

The molecular structure of “1,5-Diphenyl-1H-1,2,3-triazole” is characterized by a five-membered aromatic ring system having molecular formula C14H11N3 . The structure of triazoles allows them to form several low energy conformers .

Chemical Reactions Analysis

Triazole compounds have excellent electronic properties and have diagnostic potential in the fields of organic electronics and organic photovoltaics . The important photophysical nature of these systems is the transformation between the enol and keto forms after excited-state proton transfer .

Physical And Chemical Properties Analysis

Triazoles are known for their unique properties, inert nature, and ability to mimic amide bonds . They have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

科学研究应用

药物化学中的药效团

1,5-二苯基-1H-1,2,3-三唑衍生物由于1,2,3-三唑的药效团特性而在药物化学中被确定为重要物质。这些特性已被用于设计含有三唑核的生物活性分子,特别是因为它们能够与生物靶点进行关键结合相互作用,并保持可接受的药代动力学特性。三唑环的代谢稳定性、细胞色素抑制能力以及对化合物溶解度的贡献已成为分析的焦点(Massarotti et al., 2014)。

热解和化学转化

已经探索了1,5-二苯基-1,2,3-三唑的热解过程,产生了苯基吲哚和N-(苯基乙烯亚胺)苯胺等化合物。这个过程涉及显著的标记混合,表明1H-氮杂环丙烯在反应中的中间体性质。这些发现为1,5-二苯基-1H-1,2,3-三唑衍生物的热分解和潜在化学转化提供了宝贵的见解(Gilchrist, Rees, & Thomas, 1975)。

配位化学和结构研究

研究展示了1,5-二苯基-1H-1,2,3-三唑在配位化学中的多功能性。质子化和羟基烷基取代变体的合成和固态结构展示了它们与银离子形成复杂多核结构的能力,突显了它们作为配位化学中多功能配体的潜力(Suntrup, Kleoff, & Sarkar, 2018)。

超分子相互作用

1,5-二苯基-1H-1,2,3-三唑及其衍生物参与各种超分子相互作用,增强了它们在阴离子识别、催化和光化学等领域的应用。三唑单元的配位多功能性,包括其与阴离子和阳离子形成络合物的能力,使其成为构建复杂分子结构的基本组成部分。对这些相互作用的探索可以指导超分子和配位化学中新应用的开发(Schulze & Schubert, 2014)。

点击化学在药物发现中的应用

1,5-二苯基-1H-1,2,3-三唑衍生物在点击化学中至关重要,这是一种强调可靠和实用化学转化的模块化方法。这种方法在药物发现中有广泛的应用,包括引物识别、靶向模板原位化学、蛋白质组学和DNA研究。从叠氮化物和末端炔烃生成1,2,3-三唑特别重要,因为它具有可靠性、特异性,并且与生物系统兼容。这些反应产生的三唑产物不仅仅是被动连接物;它们通过氢键和偶极相互作用与生物靶点积极相互作用,展示了它们在药物发现中的实用性(Kolb & Sharpless, 2003)。

安全和危害

属性

IUPAC Name |

1,5-diphenyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3/c1-3-7-12(8-4-1)14-11-15-16-17(14)13-9-5-2-6-10-13/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVMHTARDQMFJFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=NN2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70299888 | |

| Record name | 1,5-Diphenyl-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643811 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1,5-Diphenyl-1H-1,2,3-triazole | |

CAS RN |

4874-85-5 | |

| Record name | 1,2,3-Triazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133530 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Diphenyl-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B1362341.png)

![2-(1,3-Benzoxazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1362350.png)

![Methyl 5-[(diethylamino)methyl]-2-furoate](/img/structure/B1362358.png)

![2-[[(4-tert-butylbenzoyl)amino]carbamoyl]benzoic Acid](/img/structure/B1362361.png)

![[4-(4-Methoxyphenyl)oxan-4-yl]methanamine](/img/structure/B1362364.png)

![[(4-Methoxybenzyl)sulfanyl]acetic acid](/img/structure/B1362379.png)